molecular formula C9H7ClF2O2 B14908479 3-Chloro-5-(1,1-difluoroethyl)benzoic acid

3-Chloro-5-(1,1-difluoroethyl)benzoic acid

Cat. No.: B14908479
M. Wt: 220.60 g/mol
InChI Key: FZATZCHNFXGTKH-UHFFFAOYSA-N
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Description

3-Chloro-5-(1,1-difluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 5-(1,1-difluoroethyl)benzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3-position.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-(1,1-difluoroethyl)benzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. Additionally, the use of environmentally benign chlorinating agents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1,1-difluoroethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of difluorobenzoic acids.

    Reduction: Formation of difluorobenzyl alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Chloro-5-(1,1-difluoroethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-(1,1-Difluoroethyl)benzoic acid
  • 4-Chloro-3-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-5-(1,1-difluoroethyl)benzoic acid is unique due to the specific positioning of the chlorine and difluoroethyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its analogs .

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

3-chloro-5-(1,1-difluoroethyl)benzoic acid

InChI

InChI=1S/C9H7ClF2O2/c1-9(11,12)6-2-5(8(13)14)3-7(10)4-6/h2-4H,1H3,(H,13,14)

InChI Key

FZATZCHNFXGTKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(=O)O)Cl)(F)F

Origin of Product

United States

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